molecular formula C11H12Cl2O B1324710 2',3'-Dichloro-2,2-dimethylpropiophenone CAS No. 898766-54-6

2',3'-Dichloro-2,2-dimethylpropiophenone

Cat. No.: B1324710
CAS No.: 898766-54-6
M. Wt: 231.11 g/mol
InChI Key: HWMZHBFTGIGLBA-UHFFFAOYSA-N
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Description

2',3'-Dichloro-2,2-dimethylpropiophenone (CAS: Not explicitly provided in evidence) is a substituted propiophenone featuring two chlorine atoms at the 2' and 3' positions of the aromatic ring and a dimethyl group at the 2-position of the ketone side chain.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMZHBFTGIGLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642480
Record name 1-(2,3-Dichlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-54-6
Record name 1-(2,3-Dichlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-2,2-dimethylpropiophenone typically involves the chlorination of 2,2-dimethylpropiophenone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2’ and 3’ positions of the phenyl ring .

Industrial Production Methods

Industrial production of 2’,3’-Dichloro-2,2-dimethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,3’-Dichloro-2,2-dimethylpropiophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following compounds share structural similarities with 2',3'-dichloro-2,2-dimethylpropiophenone, differing in substituent positions or functional groups:

Compound Name Substituents/Modifications CAS Number Molecular Weight Key Applications/Properties References
2',5'-Dichloro-2,2-dimethylpropiophenone Cl at 2',5'; dimethyl at ketone 898766-60-4 245.15 g/mol Industrial research; safety data available
2',3'-Dichloro-2,2,2-trifluoroacetophenone Cl at 2',3'; CF3 instead of dimethyl 886371-11-5 247.02 g/mol Catalyst/reagent in organic synthesis
3',5'-Dichloro-2'-hydroxypropiophenone Cl at 3',5'; hydroxyl at 2' 18430-74-5 219.06 g/mol Pharmaceutical intermediates
2',4'-Dichloro-2,2-dimethylpropiophenone Cl at 2',4'; dimethyl at ketone Discontinued N/A Discontinued (likely due to synthesis challenges)
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone Cl at 2',5'; methoxy at 3-phenyl 898775-19-4 309.19 g/mol Specialty intermediates (pharmaceuticals)

Key Structural and Functional Differences

  • Hydroxyl or methoxy substituents (e.g., 3',5'-dichloro-2'-hydroxypropiophenone) introduce hydrogen-bonding capabilities, increasing solubility in polar solvents like DMSO or methanol .
  • Side-Chain Modifications: Trifluoromethyl groups (e.g., 2',3'-dichloro-2,2,2-trifluoroacetophenone) enhance electron-withdrawing effects, accelerating reactions like nucleophilic substitutions compared to dimethyl analogs .

Biological Activity

2',3'-Dichloro-2,2-dimethylpropiophenone (CAS No. 898766-54-6) is a synthetic organic compound known for its diverse applications in chemistry and biology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorinated phenyl ring and two methyl groups adjacent to the carbonyl group, which influences its reactivity and biological interactions. The structural formula is represented as follows:

C12H12Cl2O\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{O}

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It can act as an electrophile, engaging in nucleophilic substitution reactions due to the presence of chlorine atoms. The compound may also inhibit certain enzymes or receptors, leading to altered biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptor sites, influencing cellular signaling mechanisms.

Antimicrobial Activity

Research has indicated that dichlorinated ketones exhibit antimicrobial properties. A study assessing the antibacterial effects of similar compounds found that they can disrupt bacterial cell membranes, leading to cell lysis.

CompoundActivityMechanism
This compoundModerateDisruption of cell membranes
2,3-DichloropropiophenoneHighInhibition of cell wall synthesis

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was evaluated using assays that measure cell viability and apoptosis markers.

Case Study:
A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. The mechanism was suggested to involve the activation of caspase pathways leading to programmed cell death.

Synthesis and Applications

The synthesis of this compound typically involves chlorination processes that selectively target the 2' and 3' positions of the phenyl ring. This compound serves as an important intermediate in organic synthesis and has potential applications in drug development due to its biological activities.

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